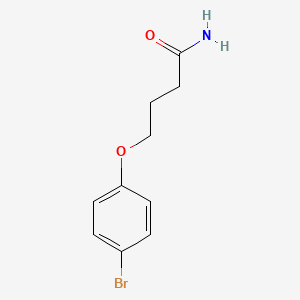

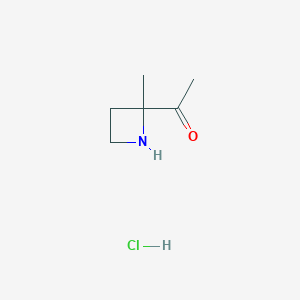

4-(4-Bromophenoxy)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related bromophenol derivatives has been reported, indicating that the synthetic routes for bromophenoxy compounds are well-established. For instance, the synthesis of various 4-phenylbutenone derivative bromophenols as natural products has been achieved, and these compounds have shown significant biological activity . Although the exact synthesis of 4-(4-Bromophenoxy)butanamide is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Bromophenoxy)butanamide has been determined using single-crystal X-ray analysis. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane has been solved, revealing a gauche-trans-gauche conformation for the methylene chain in the –O(CH2)4O– group . This information provides insights into the potential conformational preferences of the 4-(4-Bromophenoxy)butanamide molecule, which may also exhibit a specific conformation due to the presence of the bromophenoxy moiety.

Chemical Reactions Analysis

The reactivity of bromophenoxy compounds has been explored in the context of polymerization, where a coumarin-based fluorescent ATRP initiator with a bromophenoxy group has been synthesized and shown to be efficient in the polymerization of acrylates . This suggests that the bromophenoxy moiety in 4-(4-Bromophenoxy)butanamide could also participate in similar chemical reactions, potentially serving as an initiator or a reactive intermediate in various organic transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(4-Bromophenoxy)butanamide are not directly reported, the properties of structurally related compounds have been studied. For example, the antisecretory activity of N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides against histamine-induced gastric acid secretion has been investigated, indicating the potential for pharmacological applications of butanamide derivatives . The presence of the bromophenoxy group could also influence the physical properties such as solubility, melting point, and stability of the compound.

科学的研究の応用

Synthesis and Chemical Behavior

Synthesis Methods

Research on related compounds like N-(4-chlorobutyl)butanamide, a chlorinated amide from Aloe sabaea, demonstrates interest in synthesizing chlorinated and brominated butanamides for potential applications in medicine and chemistry. The synthesis process involves alkylation and condensation reactions, highlighting the chemical versatility of such compounds (D’hooghe et al., 2003).

Chemical Properties and Reactions

Studies on compounds like 1-butoxy-4-nitrobenzene, synthesized from reactions similar to those used for bromophenyl butanamides, provide insights into the chemical behavior and potential applications of 4-(4-Bromophenoxy)butanamide. These studies involve phase-transfer catalysis and kinetic analysis, relevant for understanding the reactivity and synthesis routes of bromophenyl butanamides (Harikumar & Rajendran, 2014).

Potential Biological Activities

Lipoxygenase Inhibition

Compounds like N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, which share structural similarities with 4-(4-Bromophenoxy)butanamide, have been synthesized and evaluated for lipoxygenase enzyme inhibition. Such studies suggest potential biological activities for 4-(4-Bromophenoxy)butanamide, such as enzyme inhibition, which could be relevant for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

CDK2 Inhibition in Drug Design

Research on N-(5-Bromo-1,3-thiazol-2-yl)butanamide for CDK2 inhibition in the context of structure-based drug design highlights the potential of brominated butanamides in medicinal chemistry. This suggests that 4-(4-Bromophenoxy)butanamide could be explored for similar applications in drug development (Vulpetti et al., 2006).

Catalysis and Material Science

Catalytic Applications

The study on the synthesis of gold nanoparticles stabilized by bromide-containing ligands for the reduction of nitrophenols reveals the potential use of bromophenyl butanamides in catalysis. Such materials could be used in environmental and industrial processes, indicating a possible application area for 4-(4-Bromophenoxy)butanamide (Thawarkar et al., 2018).

Material Synthesis

The creation of renewable thermosetting resins from eugenol, involving bromophenols, demonstrates the role of brominated compounds in the synthesis of new materials. This suggests that 4-(4-Bromophenoxy)butanamide could be explored for developing new materials with specific properties (Harvey et al., 2014).

特性

IUPAC Name |

4-(4-bromophenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMXUOUFWDKJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)

![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)

![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2541681.png)

![8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2541683.png)

![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)